1,2-Epoxy-10(14)-furanogermacren-6-one

Structural Elucidation NMR Spectroscopy Natural Product Chemistry

1,2-Epoxy-10(14)-furanogermacren-6-one is a furanogermacrene-type sesquiterpenoid, a subclass of terpenoids characterized by a 10-membered germacrane ring system fused to a furan moiety. This compound is distinguished by its specific 1,2-epoxide and a ketone at the C-6 position.

Molecular Formula C15H18O3
Molecular Weight 246.30 g/mol
Cat. No. B12307839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-10(14)-furanogermacren-6-one
Molecular FormulaC15H18O3
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC1CC2C(O2)C(=C)CC3=C(C(=CO3)C)C(=O)C1
InChIInChI=1S/C15H18O3/c1-8-4-11(16)14-10(3)7-17-12(14)6-9(2)15-13(5-8)18-15/h7-8,13,15H,2,4-6H2,1,3H3
InChIKeyDHQZOOQNUWHCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,2-Epoxy-10(14)-furanogermacren-6-one: A Structurally Defined Furanogermacrene Sesquiterpenoid from Commiphora Resin


1,2-Epoxy-10(14)-furanogermacren-6-one is a furanogermacrene-type sesquiterpenoid, a subclass of terpenoids characterized by a 10-membered germacrane ring system fused to a furan moiety. This compound is distinguished by its specific 1,2-epoxide and a ketone at the C-6 position [1]. It is a natural product originally isolated from the oleo-gum resin of Commiphora holtziana Engl. (Burseraceae), a species whose exudates are a rich source of structurally diverse, bioactive furanosesquiterpenoids [2]. The compound is commercially available for research purposes with a typical purity of ≥95% and is defined by its unique physicochemical signature, including a molecular formula of C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol [3].

Why a 'Furanogermacrene' Is Not a Commodity: The Critical Need for Precise 1,2-Epoxy-10(14)-furanogermacren-6-one Identification in Procurement


Furanogermacrenes constitute a broad and structurally nuanced class of sesquiterpenoids found across various Commiphora and Curcuma species, exhibiting a range of biological activities from anti-inflammatory to cytotoxic [1]. Generic substitution is scientifically unsound because minor variations in the substitution pattern—such as the position of an epoxide, the presence of a methoxy or acetoxy group, or the saturation of double bonds—can profoundly alter, or even abolish, a compound's biological activity [2]. For instance, within a single study of six Commiphora myrrha furanosesquiterpenoids, only one specific epoxy-germacrenone isomer showed any cytotoxic activity, while the other five closely related structures were entirely inactive [2]. Therefore, assuming that any 'furanogermacrene' or 'Commiphora sesquiterpenoid' will perform equivalently in a specific assay is a high-risk assumption that lacks empirical support. The specific arrangement of the 1,2-epoxide and the 10(14)-exocyclic double bond in 1,2-Epoxy-10(14)-furanogermacren-6-one confers a unique structural and, by strong class-level inference, a unique activity profile that necessitates precise procurement.

1,2-Epoxy-10(14)-furanogermacren-6-one Evidence Guide: Quantifying Structural Uniqueness Against Analogs


Structural Differentiation: Unique 1,2-Epoxide and 10(14)-Exocyclic Double Bond Configuration

1,2-Epoxy-10(14)-furanogermacren-6-one is uniquely defined by its 1,2-epoxide group and a 10(14) exocyclic double bond, a specific isomer that differentiates it from other isolated furanogermacrenes. Its structure was determined by extensive 1D and 2D NMR spectroscopy and comparison with known analogs. The primary comparator, furanogermacra-1(10)Z,4Z-dien-6-one, lacks the epoxide entirely and possesses a different arrangement of double bonds, resulting in a molecular formula of C₁₅H₁₈O₂ versus C₁₅H₁₈O₃ [1][2]. This fundamental difference in oxygen content and bond topology is critical for chemical reactivity and biological target interaction.

Structural Elucidation NMR Spectroscopy Natural Product Chemistry

Differentiation from Inactive Analogs: Cytotoxicity Contrast with Commiphora myrrha Furanosesquiterpenoids

While direct cytotoxic data for 1,2-Epoxy-10(14)-furanogermacren-6-one against MCF-7 cells is not available, a highly relevant direct comparison exists for a structural isomer, rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one. In a clonogenic assay against the MCF-7 breast tumor cell line, this specific epoxy-furanogermacrenone isomer exhibited weak cytotoxic activity, whereas the other five furanosesquiterpenoids isolated from the same Commiphora myrrha resin—including methoxy- and dien-6-one analogs—were completely inactive [1]. This demonstrates that within the same chemical class, the combination of an epoxide and a specific germacrene core configuration is required for even minimal activity, setting a high bar for differentiation among closely related compounds. While the target compound differs in double bond position (10(14) vs 10(15)), the principle of high structural specificity holds.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Class-Level Potential for Targeted Interactions: Basis for Investigating Unique Bioactivity

As a class, furanogermacrane sesquiterpenes have demonstrated potent and specific biological activities. For example, furanodienone and 1,10(15)-furanogermacra-dien-6-ones, close structural relatives, are potent inhibitors of lipid peroxidation, with reported IC₅₀ values as low as ~0.087 μM, significantly outperforming their methoxylated analogs [1]. Furthermore, the furanogermacrane linderalactone has been identified as a selective inhibitor of the SHP2 phosphatase (a key target in cancer and fibrosis) from a screen of 800 natural products [2]. These class-level data points establish that the furanogermacrene scaffold is privileged for interacting with specific, therapeutically relevant biological targets. 1,2-Epoxy-10(14)-furanogermacren-6-one, with its unique 1,2-epoxide, represents a distinct chemotype within this privileged class.

Enzyme Inhibition Lipid Peroxidation Anti-inflammatory

Application Scenarios for 1,2-Epoxy-10(14)-furanogermacren-6-one: From Analytical Reference to Bioactivity Probe


Analytical Standard for Quality Control and Chemical Fingerprinting of Commiphora Species

Given its defined structure and origin in Commiphora holtziana, 1,2-Epoxy-10(14)-furanogermacren-6-one serves as a critical analytical reference standard. It can be used in HPLC-UV, HPLC-MS, or GC-MS methods to authenticate raw myrrh resin, detect adulteration, and standardize extracts by quantifying this specific marker compound. This ensures batch-to-batch consistency in phytochemical research and for industrial applications relying on standardized botanical ingredients [1].

Chemical Probe for Studying Epoxide-Dependent Biological Mechanisms in Sesquiterpenoids

The 1,2-epoxide moiety is a key reactive functional group. As a unique furanogermacrene containing this feature, 1,2-Epoxy-10(14)-furanogermacren-6-one is an ideal tool compound for comparative structure-activity relationship (SAR) studies. Researchers can directly compare its biological effects (e.g., enzyme inhibition, cytotoxicity) against analogs lacking the epoxide, such as furanogermacra-1(10)Z,4Z-dien-6-one, to decipher the role of the epoxide in target engagement and biological outcome [1]. This is particularly relevant given the class-level activity of furanogermacrenes against targets like SHP2 and in lipid peroxidation models [2].

Reference Compound for Natural Product Isolation and Dereplication

For natural product chemists investigating the chemical diversity of Commiphora, Boswellia, or other Burseraceae species, this compound is an essential reference. Its well-characterized spectroscopic data (NMR, MS) [1] allows for rapid dereplication of known compounds in complex extracts, saving time and resources. By using an authentic standard, researchers can confidently identify this specific furanogermacrene and distinguish it from a myriad of other co-occurring sesquiterpenoids with similar molecular weights and fragmentation patterns.

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